Synthesis and Characterization of Ethyl 6-bromo-3-coumarincarboxylate: A Technical Guide
Synthesis and Characterization of Ethyl 6-bromo-3-coumarincarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 6-bromo-3-coumarincarboxylate (CAS No: 2199-90-8). This coumarin derivative serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the versatile reactivity imparted by the bromine substituent.[1] It is a key building block for the development of various bioactive molecules, including those with anti-inflammatory, anticoagulant, and antimicrobial properties.[1] Furthermore, its structural features are leveraged in the design of fluorescent probes for biological imaging.[1]
Synthesis of Ethyl 6-bromo-3-coumarincarboxylate
The most common and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.[2][3] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, diethyl malonate.[4][5] The synthesis of the target compound proceeds via the reaction of 5-bromosalicylaldehyde with diethyl malonate.
A typical reaction workflow for the synthesis is illustrated below.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for coumarin synthesis.[6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol.
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Addition of Reagents: To this solution, add diethyl malonate (1.2 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).
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Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.
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Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.
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Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.[7]
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Drying: Dry the purified crystals under vacuum.
Characterization of Ethyl 6-bromo-3-coumarincarboxylate
The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity. The workflow for characterization is outlined below.
Physical Properties
The general physical properties of Ethyl 6-bromo-3-coumarincarboxylate are summarized in the table below.
| Property | Value | References |
| CAS Number | 2199-90-8 | [1] |
| Molecular Formula | C₁₂H₉BrO₄ | [1] |
| Molecular Weight | 297.10 g/mol | [1][8] |
| Appearance | White to orange/green powder/crystal | [1][9] |
| Melting Point | 164 - 172 °C | [1][9] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at Room Temperature, sealed in dry conditions | [9] |
Spectroscopic Data
The structural confirmation is achieved through spectroscopic analysis.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | ~1.4 | Triplet | ~7.1 |
| -CH₂- (Ethyl) | ~4.4 | Quartet | ~7.1 |
| H-8 | ~7.3 | Doublet | ~8.8 |
| H-5 | ~7.7 | Doublet of doublets | ~8.8, ~2.4 |
| H-7 | ~7.8 | Doublet | ~2.4 |
| H-4 | ~8.5 | Singlet | - |
| Note: Data is based on ¹H NMR spectrum provided by MedChemExpress and general principles of NMR spectroscopy.[10] |
¹³C NMR Spectroscopy
The carbon NMR provides information about the carbon skeleton of the molecule. The expected chemical shifts are based on data from structurally similar coumarin-3-carboxylic acids.[11]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C H₃ (Ethyl) | ~14 |
| -C H₂- (Ethyl) | ~62 |
| C-3 | ~115 |
| C-6 | ~118 |
| C-8 | ~119 |
| C-4a | ~119.5 |
| C-5 | ~130 |
| C-7 | ~138 |
| C-4 | ~148 |
| C-8a | ~154 |
| C-2 (Lactone C=O) | ~159 |
| C-Ester (Ester C=O) | ~163 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The data below is based on the spectrum of the parent compound, ethyl coumarin-3-carboxylate, with expected shifts for the bromo-derivative.[12][13]
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Ester) | ~1750 - 1730 |
| C=O stretch (α,β-unsaturated Lactone) | ~1730 - 1715 |
| C=C stretch (Aromatic & Alkene) | ~1620 - 1580 |
| C-O stretch (Ester & Ether) | 1300 - 1000 |
| C-Br stretch | ~680 - 515 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Ion Peak [M]⁺ | m/z ≈ 296/298 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) |
| Major Fragments | Expected fragments correspond to the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and carbon monoxide (-CO, m/z 28). |
| Note: Based on the molecular weight of the target compound and fragmentation patterns of similar coumarins.[14][15] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. US2683720A - Process for the preparation of 6-nitro-coumarin-3-carboxylic acid - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ETHYL 6-BROMOCOUMARIN-3-CARBOXYLATE CAS#: 2199-90-8 [amp.chemicalbook.com]
- 10. Ethyl 6-bromo-3-coumarincarboxylate | 香豆素衍生物 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) IR Spectrum [chemicalbook.com]
- 13. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 14. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 15. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
